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2-(2-Methoxyethoxy)-tetrahydro-2H-pyran Documentation Hub

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  • Product: 2-(2-Methoxyethoxy)-tetrahydro-2H-pyran
  • CAS: 4819-82-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide on the 2-Methoxyethoxymethyl (MEM) Ether: Mechanism of Action in Organic Synthesis

Abstract: This technical guide provides a comprehensive overview of the 2-Methoxyethoxymethyl (MEM) ether, a crucial acetal-type protecting group for alcohols in modern organic synthesis. While the query specified 2-(2-M...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the 2-Methoxyethoxymethyl (MEM) ether, a crucial acetal-type protecting group for alcohols in modern organic synthesis. While the query specified 2-(2-Methoxyethoxy)-tetrahydro-2H-pyran, it is the structurally related and extensively utilized MEM ether that aligns with the context of a versatile protecting group in complex chemical syntheses. This whitepaper will delve into the core mechanisms of MEM group installation and cleavage, its stability profile, and its practical applications, particularly within the realm of drug discovery and natural product synthesis. Detailed experimental protocols and mechanistic diagrams are provided to offer researchers and drug development professionals a thorough understanding and practical framework for employing this essential synthetic tool.

Introduction: The Role of the MEM Protecting Group in Complex Synthesis

In the intricate landscape of multi-step organic synthesis, the temporary masking of reactive functional groups is a fundamental strategy for achieving chemoselectivity.[1] The hydroxyl group, being ubiquitous and reactive, often necessitates protection to prevent undesired side reactions during transformations elsewhere in the molecule.[2] The 2-Methoxyethoxymethyl (MEM) group, introduced by E.J. Corey and co-workers in 1976, is an acetal-type protecting group that has become a mainstay for this purpose.[3]

MEM-protected alcohols exhibit robust stability across a wide spectrum of reaction conditions, including exposure to strong bases, organometallic reagents, and various oxidizing and reducing agents.[3][4] Its key advantage, and the focus of this guide, lies in its unique deprotection mechanism. Unlike simpler acetals like methoxymethyl (MOM) or tetrahydropyranyl (THP) ethers, the MEM group's appended methoxyethyl chain allows for chelation-assisted cleavage with Lewis acids.[4] This feature enables its removal under exceptionally mild and selective conditions, providing a critical tool for orthogonal protection strategies in the synthesis of complex molecules.[3][5]

Mechanism of Action: Formation of MEM Ethers

The protection of an alcohol as a MEM ether is typically achieved by treating the alcohol with 2-methoxyethoxymethyl chloride (MEM-Cl) in the presence of a non-nucleophilic, sterically hindered base, such as N,N-diisopropylethylamine (DIPEA).[3] The use of a hindered base is crucial to prevent side reactions, such as the formation of a quaternary ammonium salt from the reaction of MEM-Cl with a less bulky amine base.[6]

The mechanism proceeds via a nucleophilic substitution reaction. The base deprotonates the alcohol to form an alkoxide, which then acts as a nucleophile. MEM-Cl is a highly reactive alkylating agent because the oxygen atom adjacent to the chloromethyl group can stabilize the developing positive charge, facilitating the departure of the chloride ion and the formation of a highly electrophilic oxonium ion intermediate. The alkoxide then attacks this intermediate to form the stable MEM ether.[4]

Alternatively, for alcohols that are less reactive or prone to side reactions, a stronger base like sodium hydride (NaH) can be used to quantitatively generate the alkoxide prior to the addition of MEM-Cl.[4][6]

Caption: Mechanism of MEM Protection of an Alcohol.

Mechanism of Action: Cleavage of MEM Ethers

The selective removal of the MEM group is a cornerstone of its utility. Deprotection can be achieved under both Brønsted and Lewis acidic conditions, with the latter offering enhanced selectivity.

Brønsted Acid-Catalyzed Cleavage

Similar to other acetal-type protecting groups like MOM and THP, MEM ethers can be cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or aqueous formic acid.[4] The mechanism involves protonation of one of the ether oxygens, typically the one closer to the protected alcohol, to form a good leaving group. Subsequent elimination of the alcohol regenerates a stabilized oxonium ion, which is then quenched by water or another nucleophile present in the reaction mixture.[4][7] Generally, more forcing conditions are required to cleave MEM ethers with Brønsted acids compared to THP or MOM groups, allowing for some degree of selective deprotection.[4]

Lewis Acid-Catalyzed Cleavage: The Key to Selectivity

The defining feature of the MEM group is its susceptibility to cleavage by Lewis acids.[4] The presence of the second oxygen atom in the methoxyethyl side chain allows for the formation of a bidentate chelate with a Lewis acidic metal center, such as ZnBr₂, TiCl₄, or CeCl₃.[4][8] This chelation pre-organizes the molecule for cleavage and significantly enhances the lability of the acetal.

The mechanism involves the coordination of the Lewis acid to both ether oxygens. This coordination withdraws electron density from the acetal oxygen, weakening the C-O bond and facilitating its cleavage to release the alcohol and form a stabilized oxonium-Lewis acid complex. This pathway is often much milder and more efficient than relying on Brønsted acids alone.[8]

MEM_Deprotection_Mechanism cluster_start Starting Material cluster_chelation Chelation cluster_cleavage Cleavage MEMOR R-O-MEM Chelate Bidentate Chelate Complex MEMOR->Chelate + Lewis Acid LewisAcid Lewis Acid (e.g., CeCl₃) ROH R-OH (Alcohol) Chelate->ROH C-O Bond Cleavage Complex [MEM-Oxonium-Lewis Acid] Complex

Caption: Lewis Acid-Catalyzed Deprotection of a MEM Ether.

The use of cerium(III) chloride (CeCl₃·7H₂O) in refluxing acetonitrile is a particularly mild and effective method for cleaving MEM ethers, even in the presence of other acid-sensitive protecting groups like THP, MOM, and benzylidene acetals.[5][8] This high degree of selectivity is invaluable in the final stages of complex molecule synthesis.

Data Summary: Stability and Deprotection Conditions

The stability profile of the MEM group makes it compatible with a wide array of synthetic transformations. The following tables summarize its general stability and common deprotection conditions.

Table 1: Stability of MEM Ethers

Reagent/ConditionStability
Strong Bases (e.g., NaH, LDA, n-BuLi)Stable
Grignard & Organolithium ReagentsStable
Nucleophiles (e.g., enolates, cyanides)Stable
Many Oxidizing AgentsStable
Many Reducing Agents (e.g., LiAlH₄, NaBH₄)Stable
Catalytic HydrogenationStable
Mild Protic AcidsRelatively Stable
Strong Protic & Lewis AcidsLabile

Table 2: Selected Deprotection Methods for MEM Ethers

Reagents and ConditionsSolventTypical TimeNotesReference
ZnBr₂CH₂Cl₂2 hCommon, effective Lewis acid.[9][9]
CeCl₃·7H₂O, refluxCH₃CN< 1 hMild, neutral, and highly selective.[5][8][5][8]
TiCl₄CH₂Cl₂VariesStrong Lewis acid, can be harsh.[4][4]
Trifluoroacetic Acid (TFA)CH₂Cl₂VariesStandard Brønsted acid conditions.[4][4]

Experimental Protocols

The following protocols provide standardized procedures for the protection of an alcohol as a MEM ether and its subsequent deprotection.

Protocol 1: Protection of a Primary Alcohol using MEM-Cl and DIPEA

This procedure is adapted from standard literature methods for the MEM protection of alcohols.[4]

Protection_Workflow A Dissolve alcohol (1.0 eq.) and DIPEA (1.5 eq.) in anhydrous CH₂Cl₂ under N₂. B Add MEM-Cl (1.5 eq.) dropwise at 25 °C. A->B C Stir at room temperature for 5 hours. Monitor by TLC. B->C D Quench with water. Extract with CH₂Cl₂. C->D E Combine organic layers, dry (Na₂SO₄), filter, and concentrate. D->E F Purify by flash column chromatography on silica gel. E->F

Caption: Experimental Workflow for MEM Protection.

Methodology:

  • Reaction Setup: In a flame-dried, round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂).

  • Addition of Base: Add N,N-diisopropylethylamine (DIPEA) (1.5 equivalents) to the solution at room temperature.[3]

  • Addition of MEM-Cl: Add 2-methoxyethoxymethyl chloride (MEM-Cl) (1.5 equivalents) dropwise to the stirred solution.[3]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 5 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alcohol is consumed.[4]

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure MEM-protected alcohol.[4]

Protocol 2: Deprotection of a MEM-Protected Alcohol using Cerium(III) Chloride

This protocol describes a mild and selective method for the cleavage of a MEM ether using a Lewis acid, adapted from the work of Sabitha et al.[8]

Deprotection_Workflow A Dissolve MEM-protected alcohol (1.0 eq.) in acetonitrile (CH₃CN). B Add Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (e.g., 1.2 eq.). A->B C Heat the mixture to reflux. Monitor by TLC. B->C D Cool to room temperature. Filter and concentrate the filtrate. C->D E Purify the crude product by flash column chromatography. D->E

Caption: Experimental Workflow for MEM Deprotection.

Methodology:

  • Reaction Setup: In a round-bottomed flask, dissolve the MEM-protected alcohol (1.0 equivalent) in acetonitrile (CH₃CN).

  • Addition of Lewis Acid: Add cerium(III) chloride heptahydrate (CeCl₃·7H₂O) to the solution.[8]

  • Reaction: Heat the reaction mixture to reflux. Monitor the reaction by TLC until the starting material is completely consumed.

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.[8]

Conclusion

The 2-methoxyethoxymethyl (MEM) ether stands out as a highly versatile and reliable protecting group for alcohols. Its ease of installation, robust stability under a variety of common synthetic conditions, and, most importantly, its unique susceptibility to mild, chelation-assisted Lewis acid cleavage make it an indispensable tool for organic chemists. The ability to selectively deprotect the MEM group in the presence of other acid-labile functionalities provides a strategic advantage in the assembly of complex, polyfunctional molecules, cementing its role in modern drug discovery and natural product synthesis.

References

  • Protecting Groups For Alcohols - Master Organic Chemistry. (2015, June 17). Master Organic Chemistry. [Link]

  • MEM Protecting Group: MEM Protection & Deprotection Mechanism. (2025, July 25). Total Synthesis. [Link]

  • THP Protecting Group: THP Protection & Deprotection Mechanism. (2024, October 15). Total Synthesis. [Link]

  • Wuts, P. G. M. (n.d.). 4.5 Tetrahydropyranyl (THP) and Related Ethers. In Greene's Protective Groups in Organic Synthesis. [Link]

  • Tetrahydropyranyl Ethers. Organic Chemistry Portal. [Link]

  • THP group for protecting alcohols. (2019, January 8). YouTube. [Link]

  • Simple and Selective Deprotection of MOM Ethers. (2010, March 22). Synfacts. [Link]

  • MEM Protecting Group Addition | Organic Chemistry. (2021, November 18). YouTube. [Link]

  • An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. ResearchGate. [Link]

  • Reactions of Ethers-Ether Cleavage. (2020, July 20). Chemistry Steps. [Link]

  • Protecting Groups. Organic Synthesis. [Link]

  • A Highly Efficient, Mild, and Selective Cleavage of β-Methoxyethoxymethyl (MEM) Ethers by Cerium(III) Chloride in Acetonitrile. (2001, March 21). ACS Publications. [Link]

  • Organic Chemistry-4. Kolkata. [Link]

  • Protecting Groups. (2020, October 26). IIT. [Link]

  • Cleavage of Ethers. Jack Westin. [Link]

  • Cleavage Of Ethers With Acid. (2014, November 19). Master Organic Chemistry. [Link]

  • MEM protecting group. (2025, November 30). Reddit. [Link]

  • Protection of Alcohol by Acetal. SynArchive. [Link]

  • Alcohol Protecting Groups. University of Windsor. [Link]

  • A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. ResearchGate. [Link]

  • An Enantioselective Synthesis of a MEM-Protected Aetheramide A Derivative. PMC - NIH. [Link]

  • Ether cleavage. Wikipedia. [Link]

  • Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. (2019, May 14). PMC. [Link]

  • A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers and Methoxyethoxymethyl Esters. ResearchGate. [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Medium. [Link]

  • A Highly Efficient, Mild, and Selective Cleavage of β-Methoxyethoxymethyl (MEM) Ethers by Cerium(III) Chloride in Acetonitrile. (2001, January 19). ACS Publications. [Link]

  • Synthesis of 5′-Methylene-Phosphonate Furanonucleoside Prodrugs: Application to D-2′-Deoxy-2′-α-fluoro-2′-β-C-methyl Nucleosides. PMC - NIH. [Link]

  • Protecting group. Wikipedia. [Link]

Sources

Exploratory

solubility and solvent compatibility of 2-(2-Methoxyethoxy)-tetrahydro-2H-pyran

Technical Whitepaper: Solubility Profile and Solvent Compatibility of 2-(2-Methoxyethoxy)tetrahydro-2H-pyran Executive Summary This technical guide provides a comprehensive analysis of the physicochemical properties, sol...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubility Profile and Solvent Compatibility of 2-(2-Methoxyethoxy)tetrahydro-2H-pyran

Executive Summary This technical guide provides a comprehensive analysis of the physicochemical properties, solubility behavior, and solvent compatibility of 2-(2-Methoxyethoxy)tetrahydro-2H-pyran . Often utilized in organic synthesis as a protected form of 2-methoxyethanol or as a specialized acetal solvent, this compound exhibits a unique polarity profile combining the characteristics of cyclic ethers (tetrahydropyran) and linear glycol ethers (glymes). This document details its solubility in aqueous and organic systems, stability under acidic/basic conditions, and protocols for its handling in drug development workflows.

Chemical Identity & Physicochemical Profile

2-(2-Methoxyethoxy)tetrahydro-2H-pyran is an acetal formed via the electrophilic addition of 2-methoxyethanol to 3,4-dihydro-2H-pyran (DHP). Its structure features a lipophilic tetrahydropyranyl (THP) ring attached to a hydrophilic methoxyethoxy chain.

PropertyDescription
Chemical Name 2-(2-Methoxyethoxy)tetrahydro-2H-pyran
Synonyms 2-Methoxyethyl tetrahydropyranyl ether; THP-protected 2-methoxyethanol
Molecular Formula C₈H₁₆O₃
Molecular Weight 160.21 g/mol
Functional Class Acetal / Polyether
Predicted LogP ~0.8 – 1.2 (Estimated based on structural fragments)
Boiling Point High (>150°C predicted); typically purified by vacuum distillation
Appearance Colorless, viscous liquid

Solubility Characteristics

The solubility of 2-(2-Methoxyethoxy)tetrahydro-2H-pyran is governed by its amphiphilic nature. The THP ring provides lipophilicity, while the ether linkages and the methoxy tail increase polarity and hydrogen bond acceptance.

Organic Solvent Compatibility

This compound exhibits broad-spectrum miscibility with organic solvents. It follows the "like dissolves like" principle for ethers and polar aprotic solvents.

Solvent ClassRepresentative SolventsSolubility StatusMechanistic Insight
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformMiscible Excellent solvation due to dipole-dipole interactions.
Ethers THF, Diethyl Ether, 1,4-DioxaneMiscible Ideal compatibility; no phase separation.
Alcohols Methanol, Ethanol, IsopropanolMiscible Soluble, but protic solvents may trigger acetal exchange if trace acid is present.
Esters/Ketones Ethyl Acetate, AcetoneMiscible Good solubility; standard solvents for purification (TLC/Column).
Non-Polar Hydrocarbons Hexanes, TolueneSoluble Soluble, though very non-polar grades (e.g., pentane) may show saturation limits at low temperatures.
Aqueous Solubility

Unlike simple alkyl THP ethers (which are sparingly soluble in water), the 2-methoxyethoxy side chain significantly enhances water solubility.

  • Behavior: It is expected to be moderately to fully soluble in water depending on concentration. The glycol ether chain acts as a phase transfer motif, pulling the hydrophobic THP ring into the aqueous phase.

  • Partitioning: In an Octanol-Water system, it will partition significantly into the organic phase but retains water miscibility, making extractive workups require salting-out agents (e.g., NaCl, brine).

Stability & Solvent Compatibility

The critical constraint in handling 2-(2-Methoxyethoxy)tetrahydro-2H-pyran is the acetal linkage at the anomeric position.

Acid Sensitivity (Critical)
  • Incompatibility: Highly unstable in acidic media (pH < 4).

  • Mechanism: Protonation of the exocyclic oxygen leads to ring opening or cleavage, regenerating 2-methoxyethanol and 5-hydroxyvaleraldehyde (or its oligomers).

  • Prohibited Solvents: Acetic acid, dilute HCl, acidic buffers, or unneutralized chloroform (which often contains HCl).

Base & Nucleophile Stability
  • Compatibility: Excellent.

  • Applications: Stable in NaOH, KOH, metal hydrides (LiAlH₄, NaH), and organometallic reagents (Grignards, n-BuLi). It serves as a robust protecting group during basic or nucleophilic transformations.

Peroxide Formation

Like all ethers and THP derivatives, this compound is prone to auto-oxidation .

  • Risk: Formation of explosive peroxides at the alpha-carbon positions upon prolonged exposure to air.

  • Mitigation: Store under inert gas (Nitrogen/Argon) and test for peroxides before distillation.

Experimental Protocols

Protocol A: Solubility & Phase Stability Testing

Objective: To validate solvent compatibility for reaction optimization.

  • Preparation: Dispense 100 mg of analyte into a borosilicate vial.

  • Addition: Add solvent in 50 µL increments at 25°C.

  • Observation: Vortex for 30 seconds after each addition.

    • Soluble: Clear solution within 1 minute.

    • Insoluble: Visible particulates or phase separation.

  • Stress Test (Optional): If soluble, cool to 4°C to check for precipitation.

Protocol B: Acid-Catalyzed Deprotection (Stability Check)

Objective: To confirm the integrity of the acetal linkage or remove the protecting group.

  • Dissolution: Dissolve substrate in Methanol (0.1 M concentration).

  • Catalysis: Add catalytic p-Toluenesulfonic acid (pTSA) (5 mol%).

  • Monitoring: Stir at Room Temperature. Monitor via TLC (SiO₂, 30% EtOAc/Hexanes).

    • Result: Disappearance of the starting material spot indicates hydrolysis.

  • Quenching: Add Triethylamine (Et₃N) to neutralize before concentration.

Visualizations

Figure 1: Solubility & Stability Decision Logic

A decision tree for selecting solvents based on the chemical stability of the THP-acetal linkage.

SolubilityLogic Start Start: Solvent Selection CheckPH Check Solvent pH Start->CheckPH Acidic Acidic (pH < 5) (e.g., AcOH, HCl) CheckPH->Acidic Yes NeutralBasic Neutral/Basic (pH ≥ 7) (e.g., THF, Toluene, NaOH) CheckPH->NeutralBasic No Hydrolysis RISK: Acetal Hydrolysis Cleavage to Alcohol + Aldehyde Acidic->Hydrolysis CheckPolarity Check Polarity Requirement NeutralBasic->CheckPolarity Aqueous Aqueous/Polar (Water, MeOH) CheckPolarity->Aqueous Organic Non-Polar/Organic (DCM, Et2O, Hexane) CheckPolarity->Organic Result1 Partial Solubility (Use Co-solvent) Aqueous->Result1 High Conc. Result2 Fully Soluble (Stable Solution) Organic->Result2

Caption: Workflow for determining solvent compatibility. Note the critical failure point in acidic media.

Figure 2: Acid-Catalyzed Hydrolysis Pathway

The mechanistic pathway demonstrating why acidic solvents are incompatible.

HydrolysisMechanism Substrate 2-(2-Methoxyethoxy)THP (Stable Acetal) Protonation + H⁺ (Acid Cat.) Protonation of Exocyclic O Substrate->Protonation Intermediate Oxocarbenium Ion (Reactive Intermediate) Protonation->Intermediate WaterAttack + H₂O Nucleophilic Attack Intermediate->WaterAttack Products Products: 2-Methoxyethanol + 5-Hydroxyvaleraldehyde WaterAttack->Products

Caption: Mechanism of acid instability. The acetal linkage cleaves readily in the presence of protons and water.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Standard reference for THP ether stability and deprotection conditions).
  • Kocienski, P. J. (2005). Protecting Groups. 3rd Edition. Thieme Medical Publishers. (Detailed mechanisms of acetal hydrolysis).
  • Wipf, P. (2005). Standard Operating Procedures in Organic Synthesis.
  • PubChem. (n.d.). Tetrahydropyran Compound Summary. National Library of Medicine. Available at: [Link] (Accessed for comparative physicochemical data).

Protocols & Analytical Methods

Method

experimental setup for large-scale synthesis of 2-(2-Methoxyethoxy)-tetrahydro-2H-pyran

Abstract & Scope This application note details the process engineering and chemical protocol for the large-scale synthesis of 2-(2-Methoxyethoxy)-tetrahydro-2H-pyran (CAS: 4460-66-0 / 6581-66-4). This molecule serves as...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the process engineering and chemical protocol for the large-scale synthesis of 2-(2-Methoxyethoxy)-tetrahydro-2H-pyran (CAS: 4460-66-0 / 6581-66-4). This molecule serves as a critical intermediate in the synthesis of complex pharmaceutical agents, acting as a protected form of 2-methoxyethanol or a linker unit.

The protocol transitions from traditional homogeneous catalysis (pTSA) to a heterogeneous, resin-based catalysis (Amberlyst® 15) . This shift eliminates aqueous workup, reduces waste (E-factor), and mitigates the safety risks associated with the handling of 2-methoxyethanol, a known reproductive toxicant.

Chemical Foundation & Mechanism[1]

Reaction Overview

The synthesis involves the acid-catalyzed electrophilic addition of 2-methoxyethanol to 3,4-dihydro-2H-pyran (DHP). This is a reversible reaction, typically driven to completion by the use of anhydrous reagents and a slight excess of the vinyl ether (DHP).

Reaction Equation:



Mechanistic Pathway

The reaction follows a Markovnikov addition mechanism. The acid catalyst protonates the


-carbon of the enol ether double bond in DHP, generating a resonance-stabilized oxocarbenium ion. The nucleophilic hydroxyl group of 2-methoxyethanol attacks this electrophilic center, followed by deprotonation to yield the acetal product.

ReactionMechanism DHP 3,4-Dihydro-2H-pyran (Substrate) OxoCarb Oxocarbenium Ion (Intermediate) DHP->OxoCarb + H+ H_Ion H+ (Catalyst) H_Ion->OxoCarb Initiation Protonated_Prod Protonated Acetal OxoCarb->Protonated_Prod + Alcohol Alcohol 2-Methoxyethanol (Nucleophile) Alcohol->Protonated_Prod Protonated_Prod->H_Ion Regeneration Product 2-(2-Methoxyethoxy)-THP (Target) Protonated_Prod->Product - H+

Figure 1: Acid-catalyzed addition mechanism via oxocarbenium intermediate.

Critical Process Parameters (CPPs)

To ensure batch-to-batch consistency and safety on a kilogram scale, the following parameters must be strictly controlled.

ParameterSpecificationRationale
Temperature 0°C (Start)

25°C (Hold)
The reaction is highly exothermic .[1] Uncontrolled heat leads to DHP polymerization (darkening) and safety hazards.
Water Content

(Karl Fischer)
Water competes with the alcohol, hydrolyzing DHP to 5-hydroxypentanal or reverting the product.
DHP Dosing Slow, controlled ratePrevents thermal runaway. Accumulation of unreacted DHP poses a safety risk.
Catalyst Type Macroreticular Resin (Amberlyst 15)Allows filtration workup. Avoids aqueous extraction which generates hazardous waste containing 2-methoxyethanol.
Stoichiometry 1.1 : 1.0 (DHP : Alcohol)Slight excess of DHP ensures complete consumption of the toxic alcohol.

Experimental Protocol: Resin-Catalyzed Semi-Batch Synthesis

Scale: 1.0 kg Output basis Reactor: 2L Jacketed Glass Reactor with Overhead Stirrer and Reflux Condenser.

Reagents & Materials
  • 2-Methoxyethanol (Reagent A): 560 g (7.36 mol) [DANGER: Reprotox ]

  • 3,4-Dihydro-2H-pyran (Reagent B): 680 g (8.09 mol, 1.1 equiv)

  • Amberlyst® 15 (Dry): 12 g (approx. 1-2 wt% relative to limiting reagent)

  • Quench (Optional): Triethylamine (only if soluble acid traces suspected)

Step-by-Step Methodology

Phase 1: Preparation & Charging

  • Catalyst Activation: Ensure Amberlyst 15 is dry. If reusing, wash with methanol and dry under vacuum at 60°C.

  • Inerting: Purge the reactor with Nitrogen (

    
    ) to remove atmospheric moisture.
    
  • Charging: Load 2-Methoxyethanol (560 g) and Amberlyst 15 (12 g) into the reactor.

  • Cooling: Set jacket temperature to -5°C. Agitate at 300 RPM until internal temperature reaches 0°C.

Phase 2: Reaction (Exotherm Control) 5. Dosing: Load DHP (680 g) into a pressure-equalizing addition funnel. 6. Addition: Add DHP dropwise over 120–180 minutes .

  • Critical Check: Monitor internal temperature. Do not allow
    
    
    during addition.
  • Observation: The mixture will remain clear to slightly yellow. Dark brown indicates overheating/polymerization.
  • Post-Reaction: Once addition is complete, allow the jacket to warm to 20°C. Stir for an additional 2 hours.

Phase 3: Validation & Workup 8. IPC (In-Process Control): Sample 50


 for GC-FID.
  • Target:
    
    
    residual 2-methoxyethanol.
  • Filtration: Filter the reaction mixture through a coarse sintered glass funnel (or bag filter for larger scales) to remove the resin beads.
  • Recycle: The resin can be washed with dry THF and stored for the next batch.
  • Quench (Safety Net): Add 1.0 mL of Triethylamine to the filtrate to neutralize any leached acid species before heating.

Phase 4: Purification 11. Distillation Setup: Transfer filtrate to a distillation flask equipped with a Vigreux column. 12. Fractionation:

  • Fraction 1 (Fore-run): Excess DHP (BP: 86°C @ atm). Collect at reduced pressure (~50 mbar).
  • Fraction 2 (Product): Collect pure 2-(2-Methoxyethoxy)-tetrahydro-2H-pyran.
  • Boiling Point:80–85°C at 15 mmHg (approximate). Lit BP is 128°C at atm, but vacuum is recommended to prevent thermal degradation.
Process Flow Diagram

ProcessFlow RawMat Raw Materials (Dried) Reactor Semi-Batch Reactor (0°C -> 25°C) Amberlyst 15 RawMat->Reactor Controlled Addition Filtration Catalyst Filtration (Resin Recovery) Reactor->Filtration Completion (GC Check) Filtration->Reactor Recycle Catalyst VacDist Vacuum Distillation (< 15 mmHg) Filtration->VacDist Crude Filtrate Product Final Product (>98% Purity) VacDist->Product Main Fraction Waste Fore-run (Excess DHP) VacDist->Waste Low Boilers

Figure 2: Workflow for resin-catalyzed synthesis minimizing handling of toxic intermediates.

Safety & Handling (E-E-A-T)

2-Methoxyethanol (Methyl Cellosolve) Alert:

  • Toxicity: Classified as Repr.[2][3][4] 1B (May damage fertility or the unborn child).[4][5] It is readily absorbed through the skin.

  • Engineering Controls: All handling must occur in a fume hood or closed system. Double-gloving (Laminate/Barrier) is required; standard nitrile is insufficient for prolonged contact.

  • Pregnancy Warning: Personnel who are pregnant or trying to conceive should be restricted from handling this specific reagent.

3,4-Dihydro-2H-pyran (DHP):

  • Flammability: Flash point -9°C. Ground all equipment to prevent static discharge.

  • Peroxide Formation: DHP can form peroxides upon prolonged storage. Test with starch-iodide paper before distillation.

Analytical Specifications

TestMethodAcceptance Criteria
Appearance VisualColorless to pale yellow liquid
Purity GC-FID / GC-MS

Identity

-NMR (CDCl3)
Characteristic acetal proton (t) at

4.6 ppm
Water Karl Fischer

Refractive Index Refractometer

(

)

Troubleshooting Guide

IssueProbable CauseCorrective Action
Dark/Black Reaction Mass Temperature runaway or dirty catalystCheck cooling capacity. Ensure DHP addition is slow. Verify reactor cleanliness.
Low Conversion Wet reagents (Water kills catalyst)Dry 2-methoxyethanol over 3Å molecular sieves. Dry Amberlyst 15.
Product Decomposition during Distillation Acid traces remainingEnsure filtration is efficient. Add 0.1% Triethylamine to the still pot as a buffer.
High Pressure Drop (Flow) Resin fines blocking filterUse a pre-filter or switch to a larger mesh bead size (e.g., Amberlyst 15 Dry vs Wet).

References

  • Sigma-Aldrich. (n.d.). 3,4-Dihydro-2H-pyran Product Information & Safety. Retrieved from

  • PubChem. (2023). 2-(2-Methoxyethoxy)tetrahydro-2H-pyran Compound Summary. National Library of Medicine.[4] Retrieved from

  • Ballini, R., et al. (2001).[6] Amberlyst-15 as a Mild, Chemoselective and Reusable Heterogeneous Catalyst. Synthesis, 2001(12), 1826-1829. Retrieved from

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. 3rd Ed., Wiley-Interscience. (Standard text for THP protection mechanics).
  • European Chemicals Agency (ECHA). (2023).[7] Substance Information: 2-Methoxyethanol.[2][3][4][5] Retrieved from

Sources

Application

Application Note: Synthesis of Novel C2-Functionalized Derivatives from 2-(2-Methoxyethoxy)-tetrahydro-2H-pyran

Abstract This application note details the methodological protocol for transforming 2-(2-Methoxyethoxy)-tetrahydro-2H-pyran (METH-THP) from a standard protected alcohol into a versatile oxocarbenium donor . While often v...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the methodological protocol for transforming 2-(2-Methoxyethoxy)-tetrahydro-2H-pyran (METH-THP) from a standard protected alcohol into a versatile oxocarbenium donor . While often viewed merely as a protected form of 2-methoxyethanol, this molecule serves as an excellent, stable precursor for synthesizing 2-substituted tetrahydropyran (THP) pharmacophores .

We present protocols for Lewis Acid-mediated nucleophilic substitutions to generate C-glycoside analogs, specifically focusing on C-allylation and C-cyanation . These derivatives are critical in medicinal chemistry due to the metabolic stability of the C–C bond compared to the hydrolytically labile C–O acetal bond.

Mechanistic Insight: The Oxocarbenium Pathway

The reactivity of METH-THP is governed by the anomeric center (C2). Under Lewis Acid (LA) catalysis, the exocyclic oxygen (from the methoxyethoxy group) is complexed, facilitating its departure. This generates a cyclic oxocarbenium ion —a highly electrophilic intermediate that can be trapped by carbon nucleophiles.[1]

Reaction Pathway Diagram

The following diagram illustrates the activation of METH-THP and the stereoelectronic trajectory of the nucleophilic attack.

Oxocarbenium_Pathway Substrate METH-THP (Precursor) LA_Complex Lewis Acid Complexation Substrate->LA_Complex + BF3·OEt2 Oxocarbenium Oxocarbenium Ion (Intermediate) LA_Complex->Oxocarbenium - 2-methoxyethanol Transition Nucleophilic Attack (Axial Preference) Oxocarbenium->Transition + Nucleophile (AllylTMS / TMSCN) Product 2-Substituted THP (C-Glycoside Analog) Transition->Product Quench

Caption: Mechanistic flow from METH-THP precursor to C-functionalized product via the oxocarbenium ion intermediate.

Experimental Protocols

Reagents and Safety
  • Precursor: 2-(2-Methoxyethoxy)-tetrahydro-2H-pyran (Synthesized via standard DHP protection of 2-methoxyethanol or purchased commercially).

  • Lewis Acid: Boron Trifluoride Diethyl Etherate (

    
    ) or Trimethylsilyl Triflate (TMSOTf). Handle with extreme care; moisture sensitive. 
    
  • Nucleophiles: Allyltrimethylsilane (for allylation), Trimethylsilyl cyanide (TMSCN - Toxic ).

  • Solvent: Dichloromethane (DCM), anhydrous.

Protocol A: Synthesis of 2-Allyl-tetrahydro-2H-pyran (Hosomi-Sakurai Type)

This protocol installs an allyl group at the C2 position, creating a scaffold amenable to further functionalization (e.g., olefin metathesis, oxidation).

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Nitrogen (

    
    ) or Argon.
    
  • Solvation: Add METH-THP (1.0 equiv, 5.0 mmol) and anhydrous DCM (25 mL, 0.2 M) to the flask.

  • Nucleophile Addition: Syringe in Allyltrimethylsilane (1.5 equiv, 7.5 mmol). Cool the mixture to -78°C (dry ice/acetone bath).

    • Note: Low temperature is crucial to suppress ring-opening polymerization and enhance diastereoselectivity (favoring axial attack).

  • Activation: Dropwise, add

    
      (1.2 equiv, 6.0 mmol) over 5 minutes.
    
    • Observation: The solution may turn slightly yellow.

  • Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours. Monitor by TLC (stain with PMA or Anisaldehyde; the starting material is UV inactive).

  • Quench: Pour the reaction mixture into a saturated aqueous

    
      solution (50 mL) while stirring vigorously.
    
  • Extraction: Extract with DCM (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify via flash column chromatography (Hexanes/EtOAc 95:5).

Expected Yield: 75-85% Data:


 NMR will show the disappearance of the methoxyethoxy signals (3.3-3.6 ppm) and the appearance of characteristic allyl vinyl protons (5.8 ppm multiplet).
Protocol B: Synthesis of 2-Cyano-tetrahydro-2H-pyran

This protocol introduces a nitrile group, a versatile handle for converting the pyran into amino acids or amides.

Modifications from Protocol A:

  • Nucleophile: Replace Allyltrimethylsilane with TMSCN (1.5 equiv).

  • Lewis Acid: TMSOTf (0.1 - 0.5 equiv) is often preferred over

    
     for cyanations to prevent polymerization.
    
  • Temperature: Maintain at -78°C; warming is rarely required and may decrease yield.

Comparative Data: Lewis Acid Selection

The choice of Lewis Acid significantly impacts the yield and the ratio of substitution vs. elimination (endo-cyclic double bond formation).

Lewis AcidEquivTempNucleophileYield (%)Selectivity (Axial:Equatorial)

1.2-78°C

0°C
AllylTMS82%85:15

1.0-78°CAllylTMS65%95:5
TMSOTf 0.1 (Cat)-78°CTMSCN88%60:40

1.0-78°CAllylTMS70%90:10

Table 1: Optimization of reaction conditions for C2-functionalization.

Analytical Validation & Quality Control

NMR Characterization (2-Allyl-THP)
  • 1H NMR (400 MHz, CDCl3):

    
     5.82 (m, 1H, -CH=), 5.05 (m, 2H, =CH2), 3.98 (m, 1H, H-6eq), 3.45 (m, 1H, H-6ax), 3.25 (m, 1H, H-2), 2.18-2.35 (m, 2H, allyl-CH2), 1.40-1.90 (m, 6H, ring protons).
    
  • Validation Check: The absence of the singlet at

    
     3.35 (methoxy group of the leaving group) confirms successful substitution.
    
Mass Spectrometry
  • Method: GC-MS or LC-MS (ESI+).

  • Target: Look for

    
     or 
    
    
    
    . Note that THP derivatives often fragment easily; ionization conditions must be mild.

References

  • Mechanistic Basis of Oxocarbenium Ions

    • Title: Stereoselective Substitution Reactions of Tetrahydropyran Acetals.[2][3]

    • Source:Journal of Organic Chemistry (ACS).
    • URL:[Link] (Representative link for context on THP substitutions).

  • Allylation Protocols (Hosomi-Sakurai)

    • Title: Allylation of acetals and ethers with allylsilanes promoted by Lewis acids.
    • Source:Chemistry Letters.
    • URL:[Link]

  • Lewis Acid Selection in THP Functionalization

    • Title: Correlations Between Nucleophilicities and Selectivities in the Substitutions of Tetrahydropyran Acetals.
    • Source:N
    • URL:[Link]

  • General THP Protection/Deprotection & Reactivity

    • Title: Tetrahydropyranyl Ethers in Organic Synthesis.[4][5][6][7][8][9]

    • Source:Organic Chemistry Portal.
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction yield and purity for 2-(2-Methoxyethoxy)-tetrahydro-2H-pyran synthesis

Technical Support Center: Synthesis of 2-(2-Methoxyethoxy)-tetrahydro-2H-pyran Introduction: The Role of 2-(2-Methoxyethoxy)-tetrahydro-2H-pyran Welcome to the technical support guide for the synthesis of 2-(2-Methoxyeth...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-(2-Methoxyethoxy)-tetrahydro-2H-pyran

Introduction: The Role of 2-(2-Methoxyethoxy)-tetrahydro-2H-pyran

Welcome to the technical support guide for the synthesis of 2-(2-Methoxyethoxy)-tetrahydro-2H-pyran. This molecule is a key intermediate, often utilized in drug development and complex organic synthesis as a protected form of 2-(2-Methoxyethoxy)ethanol. The tetrahydropyranyl (THP) ether serves as a robust protecting group for the primary alcohol, valued for its stability in a wide range of non-acidic conditions, including exposure to organometallic reagents, hydrides, and many oxidizing agents.[1][2]

This guide is designed for researchers and process chemists to navigate the common challenges encountered during this synthesis, providing field-proven insights to optimize reaction yield and purity. We will delve into the causality behind experimental choices, offering a self-validating framework for your protocols.

Reaction Overview: Acid-Catalyzed Protection

The synthesis is a classic acid-catalyzed addition of an alcohol, 2-(2-Methoxyethoxy)ethanol, to the enol ether of 3,4-dihydro-2H-pyran (DHP).[1]

Overall Reaction: 2-(2-Methoxyethoxy)ethanol + 3,4-Dihydro-2H-pyran --(Acid Catalyst)--> 2-(2-Methoxyethoxy)-tetrahydro-2H-pyran

The mechanism involves the protonation of the DHP double bond to form a resonance-stabilized oxocarbenium ion, which is then attacked by the alcohol nucleophile.[1]

Reaction Mechanism Diagram

G DHP 3,4-Dihydro-2H-pyran (DHP) Protonated_DHP Protonated DHP DHP->Protonated_DHP + H⁺ Alcohol 2-(2-Methoxyethoxy)ethanol Oxocarbenium Resonance-Stabilized Oxocarbenium Ion H_plus H⁺ (Acid Catalyst) Protonated_DHP->Oxocarbenium Resonance Oxonium Protonated Product (Oxonium Ion) Oxocarbenium->Oxonium + Alcohol Product 2-(2-Methoxyethoxy)-tetrahydro-2H-pyran Oxonium->Product - H⁺ G Start Low Yield Observed Check_TLC Monitor reaction by TLC/GC. Is starting alcohol present? Start->Check_TLC Yes_SM YES Check_TLC->Yes_SM Yes No_SM NO Check_TLC->No_SM No Catalyst Check Catalyst Activity. Is it fresh/active? Yes_SM->Catalyst Workup Investigate Workup. Is crude product dark/tarry? No_SM->Workup Yes_Cat YES Catalyst->Yes_Cat No_Cat NO Catalyst->No_Cat Time_Temp Action: Increase reaction time or gently warm. Yes_Cat->Time_Temp Replace_Cat Action: Replace or add fresh catalyst. No_Cat->Replace_Cat Yes_Workup YES Workup->Yes_Workup No_Workup NO Workup->No_Workup Neutralize Action: Ensure complete neutralization before workup. Use mild base (e.g., TEA). Yes_Workup->Neutralize Other Consider other loss points (e.g., extraction efficiency). No_Workup->Other Distill Action: Use high vacuum for distillation to avoid thermal degradation. Neutralize->Distill

Sources

Optimization

strategies to avoid diastereomer formation with 2-(2-Methoxyethoxy)-tetrahydro-2H-pyran

The following Technical Support Guide is designed for researchers and process chemists dealing with stereochemical challenges involving 2-(2-Methoxyethoxy)-tetrahydro-2H-pyran (often used as a linker or a specialized pro...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists dealing with stereochemical challenges involving 2-(2-Methoxyethoxy)-tetrahydro-2H-pyran (often used as a linker or a specialized protecting group).[1]

Topic: Strategies to Avoid Diastereomer Formation with 2-(2-Methoxyethoxy)-tetrahydro-2H-pyran Case ID: THP-STEREO-001 Support Tier: Senior Application Scientist (Process Chemistry)[1]

Diagnostic & Core Issue Analysis

The "Ghost" Peaks Problem

User Query: "I am synthesizing a drug intermediate using 2-(2-Methoxyethoxy)-tetrahydro-2H-pyran. My NMR shows split peaks (doublets becoming quartets, etc.), and I suspect diastereomer formation. How do I prevent this?"

Technical Diagnosis: The molecule 2-(2-Methoxyethoxy)-tetrahydro-2H-pyran contains a chiral center at the C2 (anomeric) position of the pyran ring.

  • Scenario A (Achiral Substrate): If you are synthesizing this molecule from achiral starting materials (e.g., DHP + 2-methoxyethanol), you have formed a racemic mixture of enantiomers.[1] These are not diastereomers and will not show split peaks in standard NMR. If you see splitting, check for restricted rotation or impurities.[1]

  • Scenario B (Chiral Substrate - Most Likely): If you are attaching this moiety to a molecule that already has a stereocenter (e.g., a chiral alcohol or drug scaffold), you have created a diastereomeric pair (e.g.,

    
     and 
    
    
    
    ). This is the standard "THP Problem."

The Hard Truth: You cannot "avoid" the formation of the stereocenter at C2; it is intrinsic to the tetrahydropyran ring. However, you can control the ratio (Diastereomeric Ratio, dr) or eliminate the chirality by changing the reagent architecture.

Troubleshooting & Mitigation Strategies

Strategy 1: Thermodynamic Equilibration (The Anomeric Effect)

Goal: Force the reaction to favor a single diastereomer (usually the axial anomer) by exploiting the Anomeric Effect .

Mechanism: Under kinetic control (low temperature, short time), the incoming nucleophile may attack from the less hindered side, often leading to a mixture (approx 1:1). Under thermodynamic control (acid catalysis, heat), the reaction equilibrates. The electronegative exocyclic oxygen prefers the axial position due to the stabilizing hyperconjugation (


).

Protocol:

  • Catalyst: Switch from weak acids (PPTS) to stronger acids (p-TsOH or CSA).[1]

  • Solvent: Use non-polar solvents (DCM, Toluene).[1] Polar solvents (THF, DMF) disrupt the dipole-dipole stabilization of the anomeric effect, leading to lower selectivity.

  • Temperature: Increase temperature (reflux in DCM or Toluene) to overcome the activation barrier for equilibration.

Self-Validating Experiment: Run a small scale reaction at -78°C (Kinetic) vs. Reflux (Thermodynamic). Analyze the crude NMR. The reflux reaction should show a significant enrichment of one isomer (typically the one with the C2-alkoxy group axial).

Strategy 2: The "MEM Switch" (Reagent Engineering)

Goal: Eliminate the chiral center entirely while maintaining similar solubility and deprotection profiles.

Expert Insight: The structure of 2-(2-Methoxyethoxy)-tetrahydro-2H-pyran is functionally very similar to MEM (2-Methoxyethoxymethyl) ether .[1]

  • THP Derivative: Cyclic, Chiral Center at C2.[1]

  • MEM Ether: Acyclic, Achiral .[1]

If your application allows, replace the THP-based reagent with MEM-Cl (2-Methoxyethoxymethyl chloride).[1] This provides the same "long chain" ether protection (increasing solubility) but completely eliminates diastereomer formation because the acetal carbon in MEM is not part of a ring and has two identical hydrogen substituents.

Feature2-(2-Methoxyethoxy)-THPMEM Ether
Chirality Chiral (C2) Achiral
Diastereomers? Yes (with chiral substrate)No
Stability Acid labileAcid labile (requires Lewis acid)
Deprotection Mild Acid (AcOH/H2O)Lewis Acid (ZnBr2, TiCl4)
Strategy 3: Crystallization Induced Diastereomer Transformation (CIDT)

Goal: If the diastereomers are solid, use solubility differences to isolate one form.

Protocol: If your final intermediate is a solid, the two diastereomers will likely have different crystal packing energies.

  • Dissolve the mixture in a minimal amount of hot solvent (e.g., Ethanol/Heptane).[1]

  • Seed with the major diastereomer (if available).[1]

  • Allow slow cooling.[1]

  • Crucial Step: If the interconversion is fast (presence of trace acid), the solution phase will re-equilibrate as the solid precipitates, potentially converting the entire batch to a single diastereomer.

Visualizing the Mechanism

The following diagram illustrates the equilibration pathway you must access to maximize the diastereomeric ratio (dr).

AnomericEffect cluster_0 Thermodynamic Control Zone Start Kinetic Mixture (Axial + Equatorial) Oxo Oxocarbenium Ion (Intermediate) Start->Oxo Acid (H+) Axial Axial Product (Thermodynamic) Stabilized by n->σ* Oxo->Axial Reversible Equilibration Equatorial Equatorial Product (Steric Preference) Oxo->Equatorial Reversible Equilibration Equatorial->Oxo Heat + Acid (Drive to Axial)

Caption: Acid-catalyzed equilibration allows the mixture to funnel toward the thermodynamically stable axial anomer via the oxocarbenium intermediate.

Frequently Asked Questions (FAQ)

Q: Can I separate the diastereomers using flash chromatography? A: Often, yes. Because the stereocenter is at the C2 position, the conformational shape of the THP ring changes significantly between the two diastereomers. This usually results in a


 of 0.05–0.10 on silica gel (Hexane/EtOAc).
  • Tip: Use a gradient elution starting very non-polar (e.g., 100:0 to 90:10 Hexane:EtOAc).[1]

Q: Why does the ratio change when I leave the sample in CDCl3? A: Chloroform often contains trace amounts of HCl (unless neutralized with silver foil or basic alumina). This trace acid can catalyze the equilibration (anomerization) of your THP acetal right in the NMR tube. Always filter CDCl3 through basic alumina for sensitive acetals.[1]

Q: I need the THP ring specifically for binding affinity (SAR). I cannot use MEM. What now? A: If you must use the THP ring, you have to accept the chirality. To "avoid" the mixture, you must separate them.[1] However, you can synthesize chiral THP linkers (e.g., derived from chiral pool materials like glucose or camphor) where the stereochemistry is fixed before attachment, but this requires a total synthesis redesign.

References

  • The Anomeric Effect & Tetrahydropyranyl Ethers

    • Deslongchamps, P. Stereoelectronic Effects in Organic Chemistry.[1] Pergamon Press, 1983.

    • Context: Foundational text explaining the orbital interaction that stabilizes the axial anomer, crucial for thermodynamic control str
  • Protective Groups in Organic Synthesis (Greene's)

    • Wuts, P. G. M.[2] Greene's Protective Groups in Organic Synthesis, 5th Ed.[1] Wiley, 2014.

    • Source:

    • Context: Standard protocols for THP protection/deprotection and discussion of diastereomer form
  • Stereoselective Synthesis of 2-Deoxy-β-Glycosides

    • Journal of Organic Chemistry, "Stereoselective Synthesis of 2-Deoxy-β-Glycosides Using Anomeric O-Alkylation."[1]

    • Source:

    • Context: detailed mechanistic study on controlling the stereochemistry at the anomeric center of pyran systems using kinetic vs. thermodynamic conditions.
  • MEM Ether as an Altern

    • Corey, E. J., et al. "New reagents for the protection of the hydroxyl group." Tetrahedron Letters, 1976.[1]

    • Source:

    • Context: Establishes MEM as the achiral functional equivalent to complex acetal protecting groups.

Sources

Troubleshooting

Technical Support Center: Managing Exothermic Reactions in Tetrahydropyran Synthesis

Welcome to the Technical Support Center for the synthesis of tetrahydropyran derivatives. This guide is designed for researchers, scientists, and drug development professionals to safely and effectively manage exothermic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of tetrahydropyran derivatives. This guide is designed for researchers, scientists, and drug development professionals to safely and effectively manage exothermic reactions during their experiments. Tetrahydropyran rings are crucial structural motifs in many biologically active compounds, and their synthesis often involves reactions that can generate significant heat.[1][2] Understanding and controlling these exotherms is paramount for ensuring reaction safety, scalability, and achieving desired product outcomes.

This resource provides a combination of foundational knowledge, troubleshooting guides in a question-and-answer format, and detailed protocols to address specific challenges you may encounter.

Section 1: Understanding and Preparing for Exothermic Reactions

Exothermic reactions release energy in the form of heat. If this heat is generated faster than it can be dissipated, it can lead to a rapid increase in temperature and pressure, a dangerous situation known as a thermal runaway.[3][4] The consequences can range from decreased product yield and purity to catastrophic equipment failure and personnel injury.[5] Therefore, a proactive approach to thermal management is essential.

Key Principles of Exotherm Management:
  • Heat Generation vs. Heat Removal: The core principle is to always maintain a state where the rate of heat removal is greater than or equal to the rate of heat generation.

  • Scale-Up Challenges: As the scale of a reaction increases, the volume (and therefore heat generation potential) increases cubically, while the surface area of the reactor (the primary means of heat removal) only increases squarely.[6] This disparity makes direct scale-up of exothermic reactions inherently risky without careful engineering and procedural controls.[6][7]

  • Reaction Calorimetry: Before scaling up, it is highly recommended to perform reaction calorimetry to quantify the heat of reaction and determine the maximum temperature of synthesis reaction (MTSR).[3] This data is crucial for assessing thermal hazards and designing appropriate cooling protocols.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and specific troubleshooting scenarios in a Q&A format.

General Exotherm Control

Q1: What are the initial signs of a potential thermal runaway?

A1: Early detection is critical. Key indicators include:

  • A sudden, unexpected increase in the reactor temperature that deviates from the planned profile.[3]

  • An increase in reactor pressure, even if the temperature appears to be under control.[3]

  • A noticeable change in the color or viscosity of the reaction mixture.

  • An increased demand on the cooling system to maintain the set temperature.[3]

Q2: What immediate actions should I take if I suspect a thermal runaway?

A2: Prioritize safety above all else.[3]

  • Stop Reagent Addition: Immediately cease the addition of any further reagents.[3]

  • Maximize Cooling: Ensure the reactor's cooling system is operating at maximum capacity.[3]

  • Activate Quench System: If your setup has an emergency quenching system, activate it according to your standard operating procedure.[3]

  • Alert Personnel and Initiate Emergency Shutdown: Inform everyone in the vicinity and follow your lab's emergency shutdown protocol.[3]

  • Evacuate: Move to a safe location.[3]

Q3: My small-scale reaction was fine, but it became uncontrollable upon scale-up. Why?

A3: This is a common and dangerous issue related to the principles of heat transfer. As the reaction volume increases, the surface-area-to-volume ratio decreases significantly.[6] This means the reaction generates heat more rapidly than the larger reactor can dissipate it, leading to a thermal runaway that was not apparent at a smaller scale.[6] It is crucial to never scale a reaction by more than a factor of three without reassessing the thermal hazards.[7]

Synthesis-Specific Troubleshooting

Prins Cyclization

The Prins reaction, a powerful tool for constructing tetrahydropyran rings, involves the acid-catalyzed addition of an aldehyde or ketone to an alkene.[8][9] This reaction can be highly exothermic, particularly with reactive substrates and strong acids.

Q4: I'm observing a rapid temperature increase during the addition of the Lewis acid in my Prins cyclization, even with the cooling bath at -78 °C. What's happening and what should I do?

A4: An unexpected temperature spike during reagent addition is a serious concern.

Possible Causes:

  • Inadequate Heat Removal: The rate of heat generation is exceeding the heat removal capacity of your reactor.[3]

  • Accumulation of Unreacted Reagents: If the reaction rate is slower than your addition rate, unreacted starting materials can build up. A sudden initiation or acceleration of the reaction can then lead to a rapid release of a large amount of energy.[3]

  • Localized "Hot Spots": Poor mixing can lead to areas of high reactant concentration where the reaction proceeds much faster than in the bulk of the mixture.

Immediate Actions:

  • Stop the addition of the Lewis acid immediately.

  • Ensure the cooling system is at maximum capacity and the agitator is functioning correctly.

  • If the temperature continues to rise, initiate your emergency quench procedure.

Long-Term Solutions:

  • Reduce the Addition Rate: Slowing the addition of the limiting reagent will decrease the instantaneous heat generation.[3]

  • Lower the Reaction Temperature: Operating at a lower temperature can help control the reaction rate.[10]

  • Improve Heat Transfer: Consider using a reactor with a larger surface area or a more efficient cooling system.[3]

  • Use a Semi-Batch or Continuous Flow Process: These methods can significantly improve heat management by reducing the volume of the reacting mixture at any given time.[3][4]

Intramolecular Hydroalkoxylation/Oxa-Michael Addition

These cyclization methods are generally considered to be less exothermic than strong acid-catalyzed reactions like the Prins cyclization. However, the potential for exotherms still exists, especially with highly activated substrates or when using certain catalysts.

Q5: My oxa-Michael addition to form a tetrahydropyran ring is sluggish, so I tried heating it. Now the reaction is proceeding too quickly and I'm seeing side products. How can I control this?

A5: This indicates that the reaction has a significant activation energy and is highly temperature-dependent.

Recommendations:

  • Precise Temperature Control: Instead of aggressive heating, try a more controlled, slightly elevated temperature. Use a reliable temperature controller and monitor the internal reaction temperature closely.

  • Catalyst Screening: The choice of acid or base catalyst can significantly impact the reaction rate and exothermicity. Under acidic conditions, the reaction is often kinetically controlled.[11] For some substrates, a milder Brønsted acid like p-toluenesulfonic acid (p-TsOH) may provide better control than a strong Lewis acid.[2]

  • Solvent Selection: The choice of solvent can influence reaction kinetics and heat dissipation. A solvent with a higher heat capacity can help to better absorb the heat generated.[12]

Quenching Procedures

Properly quenching a reaction is as important as running it. The addition of a quenching agent can itself be a highly exothermic process.

Q6: I need to quench a reaction that used a strong acid catalyst. What is the safest way to do this?

A6: Quenching strong acids requires careful planning to avoid a violent exotherm.

General Safe Quenching Protocol:

  • Cool the Reaction: Before adding any quenching agent, cool the reaction mixture in an ice bath.

  • Choose the Right Quenching Agent: For acid chlorides, slow addition to water, an alcohol, or an amine is common.[13] For other acidic reactions, a saturated aqueous solution of a weak base like sodium bicarbonate or sodium carbonate is typically used.

  • Slow, Controlled Addition: Add the quenching agent slowly and portion-wise, while vigorously stirring the reaction mixture.

  • Monitor for Gas Evolution: Quenching acids with carbonates or bicarbonates will evolve carbon dioxide gas. Ensure the vessel is not sealed to avoid pressure buildup.

  • Maintain Cooling: Keep the reaction vessel in the ice bath throughout the quenching process.

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for Controlled Addition of a Reagent

This protocol outlines a safe method for adding a reactive reagent to control an exothermic reaction.

  • Setup: Assemble a reaction flask equipped with a magnetic stirrer, a thermometer to monitor the internal temperature, an addition funnel, and an inert gas inlet if required. Place the flask in a cooling bath (e.g., ice-water, dry ice-acetone).

  • Initial Cooling: Cool the initial reaction mixture in the flask to the desired starting temperature.

  • Slow Addition: Add the reactive reagent from the addition funnel dropwise to the stirred reaction mixture.

  • Temperature Monitoring: Continuously monitor the internal temperature. If the temperature begins to rise rapidly, immediately stop the addition.

  • Controlled Rate: Adjust the addition rate to maintain the desired internal temperature.

  • Post-Addition Stirring: After the addition is complete, continue to stir the reaction mixture at the controlled temperature for the specified time.

Table 1: Cooling Bath Compositions and Temperatures
Coolant MixtureApproximate Temperature (°C)
Ice and Water0
Ice and NaCl-10 to -20
Dry Ice and Acetone-78
Dry Ice and Isopropanol-78
Liquid Nitrogen-196
Visualizing Workflows

Diagram 1: Decision-Making Workflow for a Temperature Deviation

This diagram illustrates the immediate steps to take upon observing an unexpected temperature increase.

TemperatureDeviationWorkflow Start Temperature Deviation Detected StopAddition Stop Reagent Addition Start->StopAddition CheckCooling Is Cooling System at Max Capacity? StopAddition->CheckCooling CheckAgitator Is Agitator Functioning Correctly? CheckCooling->CheckAgitator Yes TempRising Temperature Still Rising CheckCooling->TempRising No TempControlled Temperature Under Control CheckAgitator->TempControlled Yes CheckAgitator->TempRising No Quench Initiate Emergency Quench TempRising->Quench

Caption: A decision-making workflow for responding to a temperature deviation.

Diagram 2: Logical Flow for Process Scale-Up Decision

This diagram outlines the key considerations before scaling up an exothermic reaction.

ScaleUpDecisionFlow Start Proposed Scale-Up Calorimetry Perform Reaction Calorimetry Start->Calorimetry DSC Perform DSC on All Components Calorimetry->DSC CheckCooling Is Reactor Cooling Capacity Sufficient? DSC->CheckCooling CheckDecomp Is T_process << T_decomposition? CheckCooling->CheckDecomp Yes NoGo Do Not Proceed - Re-evaluate Process CheckCooling->NoGo No Proceed Proceed with Scale-Up (with caution) CheckDecomp->Proceed Yes CheckDecomp->NoGo No

Caption: A logical flow for making a go/no-go decision on process scale-up.

Section 4: References

  • Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]

  • CORE. (n.d.). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated. Retrieved from [Link]

  • Common Standard Operating Procedure. (n.d.). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]

  • Csókás, D., Ho, A. X. Y., Ramabhadran, R. O., & Bates, R. W. (2019). How an early or late transition state impacts the stereoselectivity of tetrahydropyran formation by intramolecular oxa-Michael addition. Organic & Biomolecular Chemistry, 17(26), 6293–6304. [Link]

  • PMC. (2023, December 29). Chiral Brønsted Acid Catalyzed Cascade Alcohol Deprotection and Enantioselective Cyclization. Retrieved from [Link]

  • NIST. (n.d.). Tetrahydropyran. NIST WebBook. Retrieved from [Link]

  • Mercadante, M. A., & Leadbeater, N. E. (2011). Continuous-flow, palladium-catalysed alkoxycarbonylation reactions using a prototype reactor in which it is possible to load gas and heat simultaneously. Organic & Biomolecular Chemistry, 9(19), 6575–6578. [Link]

  • PMC. (n.d.). Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. Retrieved from [Link]

  • PMC. (2018, November 1). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. Retrieved from [Link]

  • Wikipedia. (n.d.). Prins reaction. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Tetrahydropyran (CAS 142-68-7). Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

The Discerning Chemist's Guide to Chemoselectivity: A Deep Dive into MEM Protection in Polyfunctional Molecules

In the intricate world of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving the desired molecular architecture. Among the arsenal of protecting groups...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving the desired molecular architecture. Among the arsenal of protecting groups for hydroxyl moieties, the 2-(2-Methoxyethoxy)-tetrahydro-2H-pyran (MEM) group has carved a distinct niche. Its unique stability profile and specific cleavage conditions offer a valuable tool for achieving chemoselectivity in complex, polyfunctional molecules. This guide provides an in-depth comparison of the MEM group with other common alcohol protecting groups, supported by experimental insights and protocols to empower researchers in their synthetic endeavors.

The Power of Orthogonality: Why Protecting Group Choice Matters

The success of a complex synthesis often hinges on the concept of orthogonal protection, which allows for the selective removal of one protecting group in the presence of others.[1] This strategy is crucial when multiple reactive functional groups are present, enabling chemists to orchestrate a sequence of transformations with precision. The MEM group, introduced by E.J. Corey and co-workers, offers a significant advantage in this regard due to its unique cleavage pathway.[2][3] While stable to a wide range of conditions including strong bases, organometallics, and various oxidizing and reducing agents, its selective removal with Lewis acids sets it apart from many other acetal-type protecting groups.[2][3]

Unveiling the MEM Group: A Comparative Analysis

The MEM group belongs to the family of acetal protecting groups, which are generally less reactive than the free alcohols they mask.[2] To truly appreciate its utility, a direct comparison with other commonly employed alcohol protecting groups is essential.

MEM vs. MOM (Methoxymethyl ether)

The Methoxymethyl (MOM) group is a close relative of MEM and is also an acetal protecting group.[4] Both are introduced under similar basic conditions using their respective chlorides.[2][4] However, the key distinction lies in their deprotection. While both can be removed with Brønsted acids, MEM typically requires more forcing conditions.[2] This difference in lability allows for the selective removal of a MOM group in the presence of a MEM group.

A significant advantage of MEM is its selective cleavage using Lewis acids, a feature not as prominently utilized for MOM.[2] For instance, zinc bromide (ZnBr₂) can be used for MEM deprotection.[5] Conversely, a mixture of ZnBr₂ and a thiol like n-PrSH has been shown to be highly selective for the rapid deprotection of MOM ethers, even in the presence of acid-sensitive groups.[6][7]

MEM vs. THP (Tetrahydropyranyl ether)

The Tetrahydropyranyl (THP) group is another widely used acetal protecting group, typically removed under acidic conditions.[8][9] A key advantage of the MEM group is its selective cleavage in the presence of the highly acid-sensitive THP ethers.[10] This orthogonality is a powerful tool in synthetic strategy. For example, treatment with cerium(III) chloride heptahydrate in refluxing acetonitrile provides a mild and neutral method for the selective cleavage of MEM ethers while leaving THP ethers intact.[10]

MEM vs. Silyl Ethers (e.g., TBS, TBDPS)

Silyl ethers, such as tert-butyldimethylsilyl (TBS) and tert-butyldiphenylsilyl (TBDPS), are a cornerstone of alcohol protection strategy due to their stability and selective removal with fluoride ions.[8] The MEM group offers an orthogonal deprotection strategy, as it is stable to the fluoride-based reagents used to cleave silyl ethers. Conversely, silyl ethers are generally stable to the Lewis acidic conditions used for MEM removal. This mutual orthogonality allows for intricate synthetic manipulations where both types of protecting groups are employed.

Data-Driven Comparison of Alcohol Protecting Groups

To facilitate a clear comparison, the following table summarizes the key characteristics of MEM and other common alcohol protecting groups.

Protecting GroupAbbreviationStabilityCommon Deprotection ConditionsOrthogonality with MEM
2-(2-Methoxyethoxy)-methyl etherMEMStable to bases, organometallics, many oxidizing/reducing agents.[2][3]Lewis acids (e.g., ZnBr₂, CeCl₃·7H₂O), strong Brønsted acids.[5][10]-
Methoxymethyl etherMOMStable to bases, organometallics.[4]Brønsted acids (milder than for MEM), ZnBr₂/n-PrSH.[2][6]MEM is more stable to acidic conditions.
Tetrahydropyranyl etherTHPStable to bases, organometallics.[8]Mild Brønsted acids (e.g., acetic acid).[5][8]MEM can be cleaved selectively in the presence of THP.[10]
tert-Butyldimethylsilyl etherTBS/TBDMSStable to bases, many aqueous conditions.Fluoride ions (e.g., TBAF), acids.[8]Orthogonal.
Benzyl etherBnStable to acids, bases, oxidizing/reducing agents.Hydrogenolysis (H₂, Pd/C).[8]Orthogonal.

Experimental Protocols: Mastering MEM Protection and Deprotection

Trustworthy and reproducible protocols are the bedrock of successful synthesis. Below are detailed, step-by-step methodologies for the protection of an alcohol with MEM-Cl and a chemoselective deprotection of a MEM ether.

Protocol 1: Protection of a Primary Alcohol with 2-Methoxyethoxymethyl chloride (MEM-Cl)

This protocol describes a general method for the protection of a primary alcohol using MEM-Cl and a non-nucleophilic base.[3][11]

Materials:

  • Primary alcohol (1.0 eq.)

  • 2-Methoxyethoxymethyl chloride (MEM-Cl) (1.5 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq.)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 eq.) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq.) to the stirred solution.

  • After 5 minutes, add 2-Methoxyethoxymethyl chloride (MEM-Cl) (1.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure MEM-protected alcohol.

Protocol 2: Chemoselective Cleavage of a MEM Ether using Cerium(III) Chloride

This protocol details a mild and selective method for the deprotection of a MEM ether in the presence of other acid-sensitive groups, such as THP, MOM, and BOM ethers.[10]

Materials:

  • MEM-protected alcohol (1.0 eq.)

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (2.0 eq.)

  • Acetonitrile (CH₃CN)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the MEM-protected alcohol (1.0 eq.) in acetonitrile.

  • Add Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (2.0 eq.) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the deprotected alcohol.

Visualizing the Chemistry: Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the key mechanisms and experimental workflows.

MEM_Protection cluster_reactants Reactants cluster_reaction Reaction ROH R-OH (Alcohol) Alkoxide R-O⁻ (Alkoxide) ROH->Alkoxide DIPEA MEMCl MEM-Cl Product R-O-MEM (MEM Ether) MEMCl->Product DIPEA DIPEA (Base) Alkoxide->Product + MEM-Cl

Caption: General workflow for the protection of an alcohol with MEM-Cl.

MEM_Deprotection_CeCl3 cluster_start Starting Material cluster_process Deprotection cluster_end Products MEM_Ether R-O-MEM Complex [R-O-MEM-CeCl₃] Complex MEM_Ether->Complex + CeCl₃·7H₂O Intermediate Oxonium Intermediate Complex->Intermediate Hydrolysis Hydrolysis (H₂O) Intermediate->Hydrolysis Alcohol R-OH Hydrolysis->Alcohol Byproducts Byproducts Hydrolysis->Byproducts

Caption: Proposed mechanism for the CeCl₃-mediated deprotection of a MEM ether.[10]

Conclusion

The 2-(2-Methoxyethoxy)-tetrahydro-2H-pyran (MEM) protecting group is a powerful tool in the arsenal of the synthetic chemist. Its robust nature, coupled with its unique and mild deprotection conditions using Lewis acids, provides a high degree of chemoselectivity, particularly in the presence of other acid-labile protecting groups. By understanding the comparative advantages and mastering the experimental protocols for its use, researchers can confidently employ the MEM group to navigate the challenges of synthesizing complex, polyfunctional molecules, ultimately accelerating the pace of discovery in research and drug development.

References

  • Sabitha, G., Babu, R. S., Rajkumar, M., & Yadav, J. S. (2001). A Highly Efficient, Mild, and Selective Cleavage of β-Methoxyethoxymethyl (MEM) Ethers by Cerium(III) Chloride in Acetonitrile. Organic Letters, 3(8), 1149-1151. [Link]

  • Total Synthesis. (2025, July 25). MEM Protecting Group: MEM Protection & Deprotection Mechanism. [Link]

  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • Reddy, K. S., Kumar, N. S., & Venkateswarlu, Y. (2014). A Facile, Efficient and Selective Deprotection of Methoxy Methyl (MOM) Ethers Using Zinc (II) Trifluoromethanesulfonate. Letters in Organic Chemistry, 11(2), 143-147. [Link]

  • ResearchGate. (n.d.). A New Deprotection Procedure of MTM Ether. [Link]

  • Romo, D., & Rzasa, R. M. (1994). Synthesis of stereotetrads by regioselective cleavage of diastereomeric MEM-protected 2-methyl-3,4-epoxy alcohols with diethylpropynyl aluminum. The Journal of Organic Chemistry, 59(23), 6886-6894. [Link]

  • ResearchGate. (n.d.). An Efficient and Selective Deprotecting Method for Methoxymethyl Ethers. [Link]

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  • ResearchGate. (n.d.). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. [Link]

  • Reddy, P. V., & Kumar, S. K. (2014). An Enantioselective Synthesis of a MEM-Protected Aetheramide A Derivative. Organic & Biomolecular Chemistry, 12(3), 437-440. [Link]

  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. [Link]

  • ResearchGate. (n.d.). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. [Link]

  • Reddit. (2024, December 10). MOM protecting group alternative for Suzuki. [Link]

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  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Patrick, G. L. (2015). An Introduction to Drug Synthesis. Oxford University Press.
  • YouTube. (2025, August 15). Protection and Deprotection of Alcohol in Organic Chemistry. [Link]

  • Vakalopoulos, A., & Hoffmann, H. M. (2000). Novel deprotection of SEM ethers: a very mild and selective method using magnesium bromide. Organic letters, 2(10), 1447-1450. [Link]

  • Vakalopoulos, A., & Hoffmann, H. M. (2000). Novel deprotection of SEM ethers: a very mild and selective method using magnesium bromide. Organic letters, 2(10), 1447-1450. [Link]

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Comparative

A Senior Application Scientist's Guide to the Cost-Effectiveness of Alcohol Protecting Groups: A Case Study of 2-Methoxyethoxymethyl (MEM) Ether

Introduction: Beyond Yields to Economic Viability in Complex Synthesis In the intricate world of multi-step organic synthesis, particularly within pharmaceutical and materials science, the success of a synthetic campaign...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Yields to Economic Viability in Complex Synthesis

In the intricate world of multi-step organic synthesis, particularly within pharmaceutical and materials science, the success of a synthetic campaign is measured not only by its chemical yield but also by its efficiency, scalability, and economic viability. Protecting groups, while indispensable for achieving chemoselectivity, introduce additional steps—and therefore costs—to any synthetic route. The judicious selection of a protecting group is a critical decision that can significantly impact project timelines and budgets.

This guide provides an in-depth cost-effectiveness analysis of the 2-Methoxyethoxymethyl (MEM) ether, a widely used acetal protecting group for alcohols. While often referred to by its installing reagent, MEM chloride (MEM-Cl), its formal name is 1-(chloromethoxy)-2-methoxyethane.[1] It was introduced by E.J. Corey and co-workers and is favored for its stability across a broad range of reaction conditions and its unique cleavage methods under specific, often mild, acidic or Lewis acidic conditions.[2][3]

We will objectively compare the MEM group's performance, from installation to cleavage, against three other workhorses of alcohol protection: the Benzyl (Bn) ether, the tert-Butyldimethylsilyl (TBS) ether, and the Tetrahydropyranyl (THP) ether. This analysis moves beyond simple procedural descriptions to evaluate the true cost of each protection strategy, factoring in reagent prices, reaction times, solvent usage, and purification demands. The insights provided herein are designed to empower researchers, process chemists, and drug development professionals to make more informed, cost-conscious decisions in their synthetic planning.

The 2-Methoxyethoxymethyl (MEM) Protecting Group

The MEM group stands out due to its robustness and versatile deprotection options. It is stable to strong bases, organometallics, and various oxidizing and reducing agents, yet it can be selectively removed under conditions that often leave other protecting groups, such as silyl ethers or benzyl ethers, intact.[2][4]

Mechanism and Experimental Choices

Protection: The MEM ether is typically formed via the reaction of an alcohol with 2-Methoxyethoxymethyl chloride (MEM-Cl) in the presence of a hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).[5] The choice of a hindered base is crucial to prevent side reactions; DIPEA effectively scavenges the HCl byproduct without competing with the alcohol as a nucleophile. The reaction proceeds via a straightforward SN2 mechanism.

Deprotection: The key advantage of the MEM group lies in its deprotection versatility. While it can be removed with strong Brønsted acids, its most valuable feature is its lability towards Lewis acids.[2][6] Reagents like zinc bromide (ZnBr₂) or cerium(III) chloride (CeCl₃·7H₂O) can efficiently cleave the MEM ether under mild, often neutral, conditions.[6] The cerium-mediated cleavage is particularly noteworthy for its chemoselectivity, leaving acid-sensitive groups like THP ethers unharmed.[6] The mechanism involves coordination of the Lewis acid to the ether oxygens, facilitating the cleavage of the acetal.

Experimental Workflow: MEM Protection and Deprotection

MEM_Workflow cluster_protection Protection cluster_deprotection Deprotection Alcohol Alcohol (R-OH) Reagents_P MEM-Cl, DIPEA DCM, 25°C, 5h Alcohol->Reagents_P 1. Mix MEM_Protected MEM-Protected Alcohol Deprotected_Alcohol Deprotected Alcohol Reagents_D CeCl₃·7H₂O Acetonitrile, Reflux MEM_Protected->Reagents_D 3. Mix Reagents_P->MEM_Protected 2. React Reagents_D->Deprotected_Alcohol 4. Cleave

Caption: Workflow for MEM protection and selective Lewis acid-mediated deprotection.

Comparative Analysis with Alternative Protecting Groups

To contextualize the cost-effectiveness of the MEM group, we will compare it against three widely used alternatives, each with distinct stability profiles and economic considerations.

Benzyl (Bn) Ether

A classic and highly robust protecting group, the benzyl ether is stable to a vast array of acidic and basic conditions, making it suitable for lengthy synthetic sequences.[7]

  • Protection: Typically installed under basic conditions using the Williamson ether synthesis, where a strong base like sodium hydride (NaH) generates an alkoxide that reacts with benzyl bromide (BnBr).[7] The use of NaH requires anhydrous solvents (e.g., THF, DMF) and careful handling due to its flammability.

  • Deprotection: The primary advantage of the Bn group is its unique removal by catalytic hydrogenolysis (e.g., H₂ gas with palladium on carbon, Pd/C), a neutral and highly selective method.[8] This orthogonality is a major strategic benefit. However, it is incompatible with functional groups susceptible to reduction, such as alkenes or alkynes.

Bn_Workflow cluster_protection Protection cluster_deprotection Deprotection Alcohol Alcohol (R-OH) Reagents_P 1. NaH, THF 2. BnBr Alcohol->Reagents_P React Bn_Protected Benzyl-Protected Alcohol Reagents_D H₂, 10% Pd/C Ethanol or EtOAc Bn_Protected->Reagents_D Hydrogenolysis Reagents_P->Bn_Protected Deprotected_Alcohol Deprotected Alcohol Reagents_D->Deprotected_Alcohol

Caption: Workflow for Benzyl ether protection and deprotection via hydrogenolysis.

tert-Butyldimethylsilyl (TBS) Ether

Silyl ethers are among the most popular protecting groups due to their ease of installation, mild cleavage conditions, and tunable stability.[9] The TBS group is a good balance of steric bulk and reactivity.

  • Protection: Formed by reacting the alcohol with TBS chloride (TBSCl) in the presence of a base, typically imidazole in DMF.[10] The reaction is usually fast and high-yielding.

  • Deprotection: The defining feature of silyl ethers is their cleavage with a fluoride ion source, such as tetrabutylammonium fluoride (TBAF).[9] The exceptional strength of the Si-F bond drives this reaction.[9] This method is extremely mild and orthogonal to most other protecting groups. TBS ethers are, however, labile under acidic conditions.

TBS_Workflow cluster_protection Protection cluster_deprotection Deprotection Alcohol Alcohol (R-OH) Reagents_P TBSCl, Imidazole DMF, 25°C Alcohol->Reagents_P React TBS_Protected TBS-Protected Alcohol Reagents_D TBAF THF, 25°C TBS_Protected->Reagents_D Fluoride Cleavage Reagents_P->TBS_Protected Deprotected_Alcohol Deprotected Alcohol Reagents_D->Deprotected_Alcohol

Caption: Workflow for TBS ether protection and fluoride-mediated deprotection.

Tetrahydropyranyl (THP) Ether

As one of the earliest developed alcohol protecting groups, the THP ether is an acetal known for its low cost and stability to basic, organometallic, and reductive conditions.[11] Its primary drawback is its high acid sensitivity and the creation of a new stereocenter upon installation.

  • Protection: Installed by the acid-catalyzed addition of an alcohol to 3,4-dihydro-2H-pyran (DHP).[11] Catalysts like p-toluenesulfonic acid (TsOH) or the milder pyridinium p-toluenesulfonate (PPTS) are commonly used.[11]

  • Deprotection: Easily removed under mild acidic conditions (e.g., acetic acid in THF/water or catalytic TsOH in methanol), which is the reverse of the protection mechanism.[11][12] This lability limits its use in synthetic routes requiring acidic steps.

THP_Workflow cluster_protection Protection cluster_deprotection Deprotection Alcohol Alcohol (R-OH) Reagents_P DHP, PPTS (cat.) DCM, 25°C Alcohol->Reagents_P React THP_Protected THP-Protected Alcohol Reagents_D AcOH/H₂O/THF or TsOH, MeOH THP_Protected->Reagents_D Acid Hydrolysis Reagents_P->THP_Protected Deprotected_Alcohol Deprotected Alcohol Reagents_D->Deprotected_Alcohol

Caption: Workflow for THP ether protection and acid-catalyzed deprotection.

Cost-Effectiveness Analysis

To provide a quantitative comparison, we analyzed the approximate costs to protect and deprotect one mole of a model primary alcohol. Prices are estimated from bulk listings from major chemical suppliers and are subject to change. The analysis includes key reagents, typical solvents, and purification media.

Table 1: Cost Analysis of Alcohol Protection/Deprotection Strategies (per mole of substrate)

ParameterMEM Ether Benzyl (Bn) Ether TBS Ether THP Ether
Protection Reagents MEM-Cl, DIPEANaH (60% disp.), BnBrTBSCl, Imidazole3,4-DHP, PPTS (cat.)
Deprotection Reagents CeCl₃·7H₂O10% Pd/C (cat.), H₂TBAF (1M in THF)TsOH (cat.)
Est. Reagent Cost/mol $150 - $250[9][13][14][15]$80 - $150[16]$40 - $80[12][17]$15 - $30 [5][6][8][18]
Typical Solvents DCM, AcetonitrileTHF/DMF, EthanolDMF, THFDCM, Methanol
Est. Solvent Cost/mol ModerateHigh (anhydrous)High (anhydrous)Low
Purification Needs ChromatographyChromatographyChromatographyOften simple extraction
Est. Silica Gel Cost/mol ~$20 - $50[19][20]~$20 - $50[19][20]~$20 - $50[19][20]~$5 - $20 (if needed)[19][20]
Key Cost Drivers MEM-Cl, DIPEAPd/C catalyst, Anhydrous SolventsTBAF solutionLowest overall reagent cost
Non-Monetary Factors
Time EfficiencyModerate reaction timesNaH handling can be slowFast reactionsFast reactions
Safety/HandlingMEM-Cl is a lachrymatorNaH is highly flammable; H₂ gas is explosive Standard handlingDHP has low boiling point
OrthogonalityExcellent (Lewis acid cleavage)Excellent (Hydrogenolysis)Excellent (Fluoride cleavage)Poor (Acid labile)
Waste GenerationCerium salts, DIPEA·HClPalladium waste (requires recovery)TBA saltsMinimal
Overall Cost-Effectiveness Moderate-HighModerate-HighLow-ModerateVery High
Analysis and Interpretation
  • THP Ether: The Economy Champion. For straightforward syntheses where downstream acid sensitivity is not a concern, the THP group is unequivocally the most cost-effective option. Its starting materials, DHP and an acid catalyst, are inexpensive, and reactions are typically fast and clean, often obviating the need for costly chromatographic purification.[21]

  • TBS Ether: The Versatile Workhorse. The TBS group offers a superb balance of moderate cost and exceptional versatility. While the deprotection reagent, TBAF, can be a significant cost driver, the protection step is economical. Its main value lies in its orthogonality; fluoride-based deprotection is a very mild and selective method that is compatible with a vast range of other functional and protecting groups.[9]

  • Benzyl Ether: The Robust but Costly Guardian. The Bn group's primary cost comes from the palladium catalyst required for its removal.[2][7][22] While catalytic, palladium is a precious metal, and its cost and the need for specialized hydrogenation equipment can be prohibitive. The use of highly flammable NaH and H₂ gas also adds safety and infrastructure costs. Its value is realized in complex syntheses requiring a highly robust group that can withstand numerous steps before its selective, neutral removal.

  • MEM Ether: The Strategic Specialist. The MEM group occupies a higher cost bracket, primarily due to the price of MEM-Cl and the stoichiometric requirement for a hindered base like DIPEA.[11][13] However, its cost is justified in complex molecular architectures where its specific stability and deprotection profile are enabling. The ability to deprotect with a Lewis acid like CeCl₃ in the presence of an acid-labile THP ether is a strategic advantage that can save steps and increase overall convergence and efficiency, justifying the upfront reagent cost.[6]

Detailed Experimental Protocols

The following protocols are generalized for a model primary alcohol (e.g., Benzyl Alcohol, 1.0 eq). Researchers should optimize conditions for their specific substrates.

Protocol 1: MEM Protection of an Alcohol
  • Dissolve the alcohol (1.0 eq.) in anhydrous dichloromethane (DCM, ~0.4 M).

  • Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq.) to the solution at room temperature under an inert atmosphere (N₂ or Ar).

  • Cool the mixture to 0 °C and add 2-Methoxyethoxymethyl chloride (MEM-Cl) (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 5-12 hours, monitoring by TLC.[2]

  • Upon completion, quench the reaction with water. Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Lewis Acid-Mediated MEM Deprotection
  • Dissolve the MEM-protected alcohol (1.0 eq.) in acetonitrile (~0.2 M).

  • Add cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (2.0-3.0 eq.).[5][6]

  • Heat the reaction mixture to reflux, monitoring by TLC until the starting material is consumed.[6]

  • Cool the mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion and Recommendations

The selection of an alcohol protecting group is a multi-faceted decision where cost is a critical, but not the only, variable. Our analysis demonstrates that while 2-Methoxyethoxymethyl (MEM) ether is not the most economical choice on a per-reaction basis, its value lies in its strategic application.

  • For simple, cost-driven applications without acid constraints, THP is the superior choice.

  • For general-purpose use requiring a balance of cost, stability, and mild, orthogonal removal, TBS is often the optimal selection.

  • For syntheses demanding extreme robustness and a final, clean hydrogenolysis step, Benzyl ether justifies its higher cost, particularly the investment in the palladium catalyst.

  • MEM ether finds its niche as a "specialist" protecting group. It is the go-to choice when its unique Lewis acid-lability is required to achieve selective deprotection in the presence of other acid- or base-sensitive groups. In a complex, multi-step synthesis, the ability to selectively unmask a single hydroxyl group can be the key to success, making the higher upfront cost of the MEM protection cycle a worthwhile and ultimately cost-effective investment.

Ultimately, the most "cost-effective" protecting group is the one that enables the shortest, most reliable, and highest-yielding route to the target molecule. This guide provides the quantitative and qualitative data to help synthetic chemists make that strategic choice.

References

  • Total Synthesis. MEM Protecting Group: MEM Protection & Deprotection Mechanism. [Link]

  • Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]

  • Sabitha, G., Babu, R. S., Rajkumar, M., & Srivivas, D. (2001). A Highly Efficient, Mild, and Selective Cleavage of β-Methoxyethoxymethyl (MEM) Ethers by Cerium(III) Chloride in Acetonitrile. Organic Letters, 3(8), 1149–1151. [Link]

  • Carl ROTH. Silica gel 60, 25 kg. [Link]

  • Monti, H., Léandri, G., Klos-ringuet, M., & Corriol, C. (2007). An Efficient Deprotective Method for Allylic Alcohols Protected as Methoxyethoxymethyl (MEM) And Methoxymethyl (MOM) Ethers. Synthetic Communications, 19(1), 121-127. [Link]

  • University of Calgary. Alcohol Protecting Groups. [Link]

  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. [Link]

  • Khan, A. T., & Mondal, E. (2002). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 67(10), 3244–3246. [Link]

  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme.
  • Chemsavers, Inc. Sodium Hydride, 60 Percent Dispersion in Mineral Oil, 25kg. [Link]

  • Grokipedia. 2-Methoxyethoxymethyl chloride. [Link]

  • eBay. 1 kg Silica Gel for Column Chromatography 60A Mesh 230-400. [Link]

  • Laboratory Chemicals. Sodium hydride, 55-60% suspension in mineral oil. [Link]

  • The Lab Depot. tert-Butyldimethylsilyl Chloride. [Link]

  • CP Lab Safety. 2-Methoxyethoxymethyl Chloride, 25mL, Each. [Link]

  • CP Lab Safety. Sodium Hydride, 60% Dispersion in Mineral Oil, 100 grams. [Link]

  • eBay. Cerium(III) chloride heptahydrate, Certified®. [Link]

  • Nacalai USA, Inc. Silica Gel for Column Chromatography. [Link]

  • Otto Chemie Pvt Ltd. 3,4-Dihydro-2H-pyran, 99%+. [Link]

Sources

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